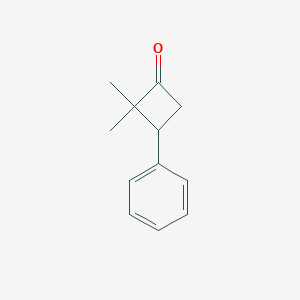

2,2-Dimethyl-3-phenylcyclobutan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-3-phenylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-12(2)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFJJICAYZMXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4056-87-5 | |

| Record name | 2,2-dimethyl-3-phenylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethyl 3 Phenylcyclobutan 1 One and Analogous Cyclobutanone Derivatives

Established Strategies for Cyclobutanone (B123998) Core Construction

The synthesis of the cyclobutanone framework, a key structural motif in numerous natural products and versatile synthetic intermediates, is achieved through several robust strategies. These can be broadly categorized into cycloaddition reactions that form the four-membered ring directly and rearrangement reactions that transform other cyclic precursors into the desired cyclobutanone structure.

[2+2] Cycloaddition Reactions in Cyclobutanone Synthesis

The [2+2] cycloaddition is arguably the most direct and widely utilized method for constructing cyclobutane (B1203170) rings. nih.govresearchgate.net This reaction class involves the union of two two-atom components (typically alkenes or their synthetic equivalents) to form the four-membered ring in a single, often stereocontrolled, step. Various modes of activation, including thermal, photochemical, and metal-catalyzed methods, have been developed to facilitate this formally symmetry-forbidden process under thermal conditions.

The cycloaddition of ketenes with alkenes is a powerful and reliable method for the synthesis of cyclobutanones. nih.gov Ketenes, with their cumulated double bonds, are particularly reactive partners in thermal [2+2] cycloadditions. The reaction can be performed in both an intermolecular fashion, between two separate molecules, and an intramolecular fashion, where the ketene (B1206846) and alkene moieties are tethered within the same molecule. google.com

In a typical procedure, the ketene intermediate is generated in situ from a stable precursor, most commonly an acyl chloride, by treatment with a tertiary amine base like triethylamine (B128534) at elevated temperatures. nih.gov The highly reactive ketene is then trapped by an alkene to form the cyclobutanone product. The intramolecular variant of this process is particularly efficient for constructing fused bicyclic systems. nih.gov The regioselectivity of these reactions can often be predicted, with computational studies, such as Density Functional Theory (DFT), providing insight into the reaction pathways and the stability of transition states, which helps to explain the preference for certain products. pku.edu.cnresearchgate.net For instance, the formation of a more stable carbocation intermediate in the asynchronous transition state often dictates the final regiochemical outcome. pku.edu.cn

Below is a table summarizing examples of intramolecular ketene-alkene cycloadditions.

| Substrate (Ene-Acyl Chloride) | Conditions | Product(s) | Yield (%) | Diastereomeric Ratio |

| (E)-Oct-2-en-1-yl 2-methylpropenoate precursor | Et3N, Toluene, 110 °C | Bicyclo[4.2.0]octan-7-one derivative | 72 | N/A |

| Allyl 2,2-dimethylpropenoate precursor | Et3N, Toluene, 110 °C | Bicyclo[3.2.0]heptan-6-one derivative | 16 | N/A |

| Geranyl acetyl chloride precursor | Et3N, Hexane, reflux | Chrysanthenone precursor | High | N/A |

This table is generated based on representative data from the literature to illustrate the scope of the reaction. pku.edu.cn

Photochemical [2+2] cycloadditions represent a classic and powerful method for accessing cyclobutane rings under mild conditions. researchgate.netresearchgate.netacs.org These reactions are initiated by the absorption of light, which promotes one of the alkene components to an electronically excited state, thereby overcoming the symmetry restrictions of the thermal reaction. researchgate.net A common and synthetically useful variant is the enone-alkene cycloaddition, where an α,β-unsaturated ketone reacts with an alkene to form a cyclobutane ring. wikipedia.org

The mechanism typically involves the photoexcitation of the enone to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet species interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to the cyclobutane product. wikipedia.org While this stepwise mechanism can lead to mixtures of stereoisomers, stereoselective variants have been developed. wikipedia.org

Another important reaction in this category is the Paternò-Büchi reaction, which is the photochemical cycloaddition of a carbonyl compound and an alkene to form a four-membered oxetane (B1205548) ring. wikipedia.orgorganic-chemistry.orgslideshare.net While this reaction does not directly produce a cyclobutanone, it is a foundational [2+2] photocycloaddition and its principles are relevant to the formation of four-membered rings, including cyclobutanes derived from α,β-unsaturated ketones. hp.gov.in

| Carbonyl/Enone Component | Alkene Component | Photosensitizer/Conditions | Product Type | Yield (%) |

| Cyclohexenone | Ethylene | UV light (Hg lamp) | Bicyclo[4.2.0]octan-2-one | Good |

| Acetone | 2,3-Dimethyl-2-butene | UV light | 2,2,3,3-Tetramethyloxetane | Moderate |

| N-Methylmaleimide | Styrene | Thioxanthone, 440 nm LED | Phenyl-substituted bicyclic imide | 81 |

| Cinnamoyl-imidazole derivative | Cinnamoyl-imidazole derivative | Ru(bpy)3(PF6)2, Visible light | δ-Truxinate (cyclobutane) | 95 |

This table presents illustrative examples of photochemical [2+2] cycloadditions. Data is compiled from various sources. nih.govorgsyn.org

Transition metal catalysis provides a powerful alternative to thermal and photochemical methods for promoting [2+2] cycloadditions. Gold(I) complexes, in particular, have emerged as highly effective catalysts for various organic transformations due to their strong carbophilic Lewis acidity. nih.govd-nb.info A notable application is the synthesis of cyclobutanones through the [2+2] cycloaddition of ynol ethers with alkenes. nih.gov This reaction proceeds under mild conditions and offers a broad substrate scope. nih.gov

In addition to cycloadditions, gold catalysis can also facilitate the formation of cyclobutanones through other pathways, such as the C(sp³)–H insertion of oxidatively generated gold carbenes. escholarship.org This method converts easily accessible alkynone substrates into strained cyclobutanones, avoiding the need for hazardous diazo precursors that are often used in other metal-catalyzed C-H insertion reactions. escholarship.org The choice of ligand on the gold catalyst can be critical in determining the reaction outcome and efficiency. escholarship.org

| Alkyne/Ynol Ether Substrate | Alkene Substrate | Gold Catalyst | Conditions | Product | Yield (%) |

| Phenyl ethynyl (B1212043) ether | Styrene | [IPrAu(NCMe)]SbF6 | CH2Cl2, 25 °C | 2-Phenoxy-3-phenylcyclobutanone | 85 |

| Ethyl ethynyl ether | 1-Octene | [IPrAu(NCMe)]SbF6 | CH2Cl2, 25 °C | 2-Ethoxy-3-hexylcyclobutanone | 75 |

| 4-Octyn-3-one | N/A (Intramolecular C-H insertion) | IPrAuNTf2 / Pyridine N-oxide | Dichloroethane, 80 °C | 2,2-Dimethylcyclopentyl-fused cyclobutanone | 69 |

This table showcases examples of Gold(I)-catalyzed reactions leading to cyclobutanone derivatives. Data is compiled from representative literature. nih.govescholarship.org

Ring Contraction and Expansion Approaches to Cyclobutanones

Rearrangements of existing cyclic systems provide an alternative strategic approach to the cyclobutanone core. These methods involve either the expansion of a smaller ring or the contraction of a larger one. ntu.ac.ukrsc.orgwikipedia.org Such transformations are often driven by the release of ring strain or the formation of a more stable electronic configuration.

A prominent example of a ring expansion strategy is the semipinacol rearrangement. nih.govacs.org In this reaction, precursors such as tertiary vinylic cyclopropyl (B3062369) alcohols or other suitably substituted cyclopropanes rearrange to form cyclobutanones, often with high stereocontrol. organic-chemistry.org This tandem cyclopropanation/semipinacol rearrangement can be catalyzed by chiral Lewis acids to afford enantioenriched cyclobutanone products. nih.govacs.org Similarly, the pinacol (B44631) rearrangement of 1,2-diols, where one of the hydroxyl groups is on a cyclobutane ring, can lead to spirocyclic cyclopentanones through ring expansion. scribd.com

Ring contractions, such as the Wolff rearrangement of cyclic α-diazoketones, can also be employed to synthesize cyclobutane derivatives from cyclopentanone (B42830) precursors. wikipedia.org

A specific and effective ring expansion method for the synthesis of cyclobutanones is the rearrangement of oxaspiropentanes. orgsyn.org Oxaspiropentanes are readily prepared by the epoxidation of methylenecyclopropanes. orgsyn.org The subsequent rearrangement to cyclobutanones is typically catalyzed by a Lewis acid or a catalytic amount of a lithium salt, such as lithium iodide. orgsyn.org

The reaction proceeds by the cleavage of one of the cyclopropane (B1198618) C-C bonds, driven by the relief of the high ring strain inherent in the oxaspiropentane system. This method is a key step in a well-established, multi-step synthesis of the parent cyclobutanone from methylenecyclopropane. orgsyn.org The reaction is often clean and high-yielding. The stereochemical outcome of the rearrangement can be controlled, allowing for the synthesis of specific stereoisomeric cyclobutanones from a single oxaspiropentane precursor. researchgate.net

| Oxaspiropentane Precursor | Catalyst/Reagent | Conditions | Product | Yield (%) |

| Oxaspiropentane | Lithium Iodide (cat.) | Dichloromethane, RT | Cyclobutanone | >95 (from oxaspiropentane) |

| 2,2-Diphenyloxaspiropentane | Grignard Reagents (e.g., MeMgBr) | Ether | 1-Methyl-2,2-diphenylcyclobutanol | 80-90 |

| Substituted Oxaspiropentane | Selenoxide elimination protocol | N/A | Stereoisomeric Cyclobutanones | N/A |

This table provides examples of reactions involving oxaspiropentanes to yield cyclobutane derivatives. Data compiled from literature procedures. orgsyn.orgresearchgate.net

Ring Enlargement from Cyclopropanes

Ring expansion strategies starting from three-membered cyclopropane rings offer a powerful method for accessing the cyclobutanone core. These reactions leverage the release of ring strain from the cyclopropane as a thermodynamic driving force.

One common approach involves the rearrangement of cyclopropylcarbinyl systems. For instance, the acid-catalyzed rearrangement of cyclopropylcarbinol can yield cyclobutanol, which is then oxidized to cyclobutanone. orgsyn.org A more direct method involves a pinacol-type rearrangement of α-hydroxycyclopropyl carbinols, which can be controlled to produce either cis- or trans-2,3-disubstituted cyclobutanones. organic-chemistry.org

Another variation is the ring expansion of cyclopropanols or their derivatives. Gold(I) catalysis has been shown to effectively promote the rearrangement of 1-alkynyl cyclopropanols into alkylidene cycloalkanones. organic-chemistry.orgharvard.edu Similarly, a catalytic protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols can produce cyclobutanones that feature α-quaternary stereogenic centers with high enantioselectivity. organic-chemistry.orgresearchgate.net This particular method relies on the cocatalytic effect of a chiral dual-hydrogen-bond donor (HBD) with hydrogen chloride. researchgate.net

Furthermore, the reaction of in-situ generated cyclopropanones with sulfonium (B1226848) ylides can trigger a ring enlargement to furnish cyclobutanones. researchgate.net A highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has also been developed to create bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov

| Precursor Type | Reaction Name/Catalyst | Product Type | Reference |

| Cyclopropylcarbinol | Acid-catalyzed rearrangement/Oxidation | Cyclobutanone | orgsyn.org |

| α-Hydroxycyclopropyl carbinols | Pinacol-type rearrangement | Substituted cyclobutanones | organic-chemistry.org |

| 1-Alkynyl cyclopropanols | Gold(I) catalysis | Alkylidene cycloalkanones | organic-chemistry.orgharvard.edu |

| Vinylic cyclopropyl alcohols | Chiral HBD/HCl | α-Quaternary cyclobutanones | organic-chemistry.orgresearchgate.net |

| Alkylidenecyclopropane acylsilanes | Cycloisomerization | Bicyclic α-silyl ketones | nih.gov |

Other Radical and Ionic Cyclization Methods

Beyond ring expansions, radical and ionic cyclizations provide alternative pathways to cyclobutanone derivatives. These methods often involve the formation of a key carbon-carbon bond to close the four-membered ring.

Free radical reactions represent a significant strategy for synthesizing cyclobutane-containing compounds. researchgate.net These reactions often rely on the selective β-scission of alkoxy radicals that are generated from the cyclization of carbon radicals onto carbonyl groups. researchgate.net This methodology has been applied to construct a variety of complex structures, including cis-fused seven- and eight-membered rings, by starting with exo-substituted cyclobutanones. researchgate.netresearchgate.net

A notable application is the catalytic radical process that enables an asymmetric 1,4-C-H alkylation of diazoketones. This method allows for the stereoselective construction of cyclobutanone structures through the use of a Co(II)-based metalloradical catalyst featuring a D2-symmetric chiral amidoporphyrin ligand. organic-chemistry.org The success of this approach hinges on the precise tuning of the catalyst's steric and electronic properties to create an optimal chiral environment. organic-chemistry.org

Solvolytic cyclization provides an ionic pathway to the cyclobutanone ring system. A classic example is the preparation of the parent cyclobutanone via the solvolytic cyclization of 3-butyn-1-ol, which proceeds with a reported yield of 30%. orgsyn.org This process involves the formation of a cyclobutyl cation intermediate, which is subsequently captured to form the cyclobutanol, followed by oxidation to the target cyclobutanone.

Stereoselective Synthesis of Chiral Cyclobutanones

The development of methods for the stereoselective synthesis of chiral cyclobutanones is of paramount importance, as the biological activity of many complex molecules is dependent on their stereochemistry. Key strategies include the desymmetrization of prochiral substrates and the use of chiral auxiliaries or ligands to direct the stereochemical outcome of reactions.

Enantioselective Desymmetrization of Prochiral Cyclobutanones

The enantioselective desymmetrization of prochiral cyclobutanones is a powerful strategy for accessing chiral building blocks. nih.govresearchgate.net The inherent ring strain of the cyclobutanone ring facilitates a variety of unique reactions, including α-functionalization, rearrangement, and C-C bond activation, which can convert these symmetrical precursors into a wide range of enantiomerically enriched compounds. nih.govresearchgate.net

One prominent example is the asymmetric nitrogen-based ring expansion of prochiral cyclobutanones to generate chiral γ-lactams. nih.govuni-mainz.de This transformation can be induced by a chiral auxiliary, such as (1S,2R)-1-amino-2-indanol, which directs the migration of one of the two prochiral C-C bonds. nih.govuni-mainz.de Mechanistic studies suggest a Curtin-Hammett scenario, where a downstream stereoinduction leads to good diastereomeric ratios (up to 88:12 dr). nih.govuni-mainz.de This method is particularly valuable as it can forge quaternary all-carbon stereocenters and does not require transition metals. nih.govuni-mainz.de

Another approach is the chiral phosphoric acid-catalyzed enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with a primary amine. This reaction provides an efficient route to cyclobutanes containing quaternary carbon centers in good yields and high enantioselectivities. acs.org

| Strategy | Reaction Type | Catalyst/Reagent | Product | Key Feature | Reference |

| Desymmetrization | Nitrogen-based Ring Expansion | (1S,2R)-1-amino-2-indanol | Chiral γ-lactams | Forms quaternary stereocenters | nih.govuni-mainz.de |

| Desymmetrization | Carbonyl-amine Condensation | Chiral phosphoric acid | Quaternary carbon-containing cyclobutanes | Catalytic desymmetrization | acs.org |

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.org This strategy has been applied to the synthesis of cyclobutanones. For example, [2+2] cycloaddition reactions involving chiral keteniminium salts, which are derived from chiral auxiliaries, have been used to produce chiral cyclobutanones. nih.gov

The use of chiral ligands in transition metal catalysis is another cornerstone of asymmetric synthesis. A D2-symmetric chiral amidoporphyrin ligand has been successfully employed in a Cobalt(II)-catalyzed radical process for the asymmetric construction of cyclobutanone structures. organic-chemistry.org The ligand creates a chiral pocket around the metal center, influencing the trajectory of the reacting species and leading to high stereoselectivity. Similarly, chiral complexes developed for asymmetric additions to π-allylpalladium complexes have demonstrated excellent control of enantioselectivity in Wagner-Meerwein shifts, a type of rearrangement that can be used to form chiral cyclobutane frameworks. organic-chemistry.org

Asymmetric Catalysis in Cyclobutanone Formation (e.g., Rhodium-Catalyzed)

The enantioselective synthesis of complex cyclobutanone derivatives is a significant area of research, driven by the utility of these chiral scaffolds in organic synthesis. Rhodium-catalyzed reactions have emerged as a powerful tool for the asymmetric functionalization and formation of these four-membered rings. These methods often exploit the ring strain of cyclobutanones to facilitate C–C bond activation, enabling the construction of intricate molecular architectures with high levels of stereocontrol.

One prominent strategy involves the rhodium(I)-catalyzed asymmetric oxidative addition into the enantiotopic C–C bonds of cyclobutanones. chimia.ch This approach allows for the generation of rhoda(III)cyclopentanone intermediates, which can subsequently undergo carboacylation with tethered olefins or carbonyl groups. The result is an efficient pathway to complex polycyclic systems. Despite requiring high reaction temperatures, these processes are noted for their exceptional enantioselectivities, often exceeding a 99.5:0.5 enantiomeric ratio (er). chimia.ch

Furthermore, rhodium catalysis is effective in diastereo- and enantioselective intramolecular annulations between cyclobutanones and 1,5-enyne groups. nih.gov This method provides rapid access to C(sp3)-rich, three-dimensional structures. The reaction pathway can be directed by the choice of chiral ligand; for instance, (R)-H8-binap as a ligand tends to form bis-bicyclic scaffolds, while the (R)-segphos ligand favors the generation of tetrahydro-azapinone products. nih.gov This divergent reactivity highlights the tunability of rhodium-based catalytic systems.

Kinetic resolution of racemic cyclobutanones represents another effective application of rhodium catalysis. A highly selective kinetic resolution can be achieved through a "cut-and-sew" reaction, which can operate at room temperature with high efficiency and selectivity factors up to 785. nih.gov In a model reaction with an olefin-tethered cyclobutanone, a cationic rhodium complex paired with the DTBM-segphos ligand facilitated a room-temperature carboacylation. This process yielded both the trans-5,6-fused bicycle product and the unreacted cyclobutanone starting material in nearly theoretical yields and excellent optical purity (98% ee). nih.gov DFT calculations have suggested that the DTBM-segphos ligand plays a critical role in stabilizing the transition state of the C–C oxidative addition, which is the rate- and enantioselectivity-determining step. nih.gov

| Reaction Type | Catalyst/Ligand System | Key Features | Reported Selectivity | Source |

|---|---|---|---|---|

| Asymmetric C–C Bond Activation | Rhodium(I) Complex | Forms complex polycyclic scaffolds via rhoda(III)cyclopentanone intermediates. | > 99.5:0.5 er | chimia.ch |

| Intramolecular Annulation | Rh(I) / (R)-H8-binap or (R)-segphos | Divergent synthesis of C(sp3)-rich scaffolds; product depends on ligand choice. | Excellent diastereo- and enantioselectivity | nih.gov |

| Kinetic Resolution ("Cut-and-Sew") | Cationic Rh / DTBM-segphos | Operates at room temperature; provides chiral building blocks with high efficiency. | Up to 98% ee; Selectivity factor up to 785 | nih.gov |

Biocatalytic Resolution and Transformations of Cyclobutanone Precursors

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiomerically pure compounds, including precursors to cyclobutanones and their derivatives. Enzymes, particularly lipases and ketoreductases (KREDs), are widely used for the kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral molecules. nih.gov

Enzymatic kinetic resolution (EKR) is a common strategy that leverages the ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are particularly effective for this purpose and have been successfully applied to the resolution of various substrates, such as aromatic Morita-Baylis-Hillman adducts and their derivatives. nih.gov In these resolutions, acylated adducts are subjected to enzymatic hydrolysis. For example, the lipase (B570770) Novozyme 435 has demonstrated outstanding selectivity (E > 3000) in the hydrolysis of certain butyrate (B1204436) derivatives. nih.gov The efficiency of EKR can be influenced by the choice of enzyme, solvent, and acylating agent. mdpi.com

The use of ketoreductases (KREDs) is a prevalent enzymatic method for the asymmetric synthesis of chiral alcohols. nih.gov A significant challenge in using KREDs is their reliance on expensive cofactors like NADPH or NADH. However, efficient cofactor recycling systems, often using isopropanol (B130326) as a simple hydride donor, have been developed, making these processes viable on an industrial scale. nih.gov

Biocatalytic desymmetrization is another powerful approach, particularly for prochiral compounds like certain substituted cyclobutanones. This strategy can convert a prochiral starting material directly into a single, enantiomerically enriched product. researchgate.net Furthermore, biocatalysis is not limited to resolution; enzymes can be used for various transformations. For instance, ene-reductases can perform the asymmetric reduction of C=C double bonds in precursors to generate important chiral building blocks, such as chiral dimethyl 2-methylsuccinate, with high yields and excellent enantioselectivity. mdpi.com

| Biocatalytic Method | Enzyme Class/Example | Substrate Type | Key Outcome | Source |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., Novozyme 435, CAL-B) | Acylated Morita-Baylis-Hillman adducts | High enantiomeric ratios (E > 200) and ee values (>90%). | nih.gov |

| Asymmetric Synthesis | Ketoreductases (KREDs) | Keto-precursors | Production of chiral alcohols with efficient cofactor recycling. | nih.gov |

| Enzymatic Kinetic Resolution (EKR) | Candida rugosa Lipase | β-blocker building blocks | Enantioselective transesterification to yield enantiopure products. | mdpi.com |

| Asymmetric Reduction | Ene-reductases (ERs) | Unsaturated diesters (e.g., dimethyl itaconate) | Enantiocomplementary production of chiral succinates (up to 99% ee). | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,2-Dimethyl-3-phenylcyclobutan-1-one, both ¹H and ¹³C NMR are critical for confirming the carbon skeleton and the relative stereochemistry of the substituents.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the C3 position, the diastereotopic methylene (B1212753) protons at the C4 position, and the two methyl groups at the C2 position. The chemical shifts and coupling constants of the cyclobutane (B1203170) ring protons are particularly informative for determining the ring's conformation. In cyclobutane systems, the ring is not planar and undergoes a puckering motion. The magnitude of the vicinal coupling constants (³J) between adjacent protons can help to determine the dihedral angles and thus the preferred conformation of the ring.

The stereochemistry of the phenyl group relative to the carbonyl group (cis or trans) would significantly influence the chemical shifts of the cyclobutane ring protons. For instance, the methine proton at C3 would likely experience different shielding effects depending on its spatial proximity to the carbonyl group and the gem-dimethyl groups.

In the absence of specific experimental data for this compound, we can consider the related compound 3-phenylcyclobutanone. Its ¹³C NMR spectrum provides reference points for the chemical shifts of the carbon atoms in the cyclobutane ring and the phenyl group. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for Phenyl-Substituted Cyclobutanones

| Carbon Atom | Predicted Chemical Shift Range (ppm) for 3-Phenylcyclobutanone nih.gov | Expected Influence in this compound |

|---|---|---|

| C=O | ~208 | Similar, with minor shifts due to gem-dimethyl substitution. |

| Phenyl C (ipso) | ~140 | Similar. |

| Phenyl C (ortho, meta, para) | 126-129 | Similar. |

| CH (phenyl-substituted) | ~45 | Shifted due to gem-dimethyl substitution. |

| CH₂ (adjacent to C=O) | ~50 | Replaced by a quaternary carbon and a methylene group with different shifts. |

Note: This table contains data for a related compound to illustrate expected chemical shift ranges.

X-ray Diffraction Analysis for Crystalline Structures and Geometric Studies

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and torsional angles. For this compound, a successful crystal structure determination would unambiguously establish the stereochemistry of the phenyl group relative to the carbonyl group and provide detailed information about the conformation of the cyclobutane ring in the solid state.

The analysis would reveal the degree of puckering of the four-membered ring and the precise orientation of the phenyl and dimethyl substituents. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as C-H···O or π-π stacking interactions, which can influence the physical properties of the compound.

Table 2: Illustrative Crystallographic Parameters from a Related Cyclic Compound

| Parameter | Example Value (from a dichlorocyclopropane derivative) scispace.com | Information Gained for this compound |

|---|---|---|

| Crystal System | Triclinic | The symmetry of the crystal lattice. |

| Space Group | P1 | The arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | a = 12.268(5) Å, b = 6.774(2) Å, c = 12.408(6) Å | The size and shape of the repeating unit in the crystal. |

| Bond Lengths | C-C, C-Cl, etc. | Precise distances between atoms. |

| Bond Angles | C-C-C, etc. | Angles between bonded atoms, indicating ring strain. |

Note: This table contains data for a related compound to illustrate the type of information obtained from X-ray diffraction.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the phenyl group and the carbonyl group.

The phenyl group gives rise to characteristic π → π* transitions, typically observed as a strong absorption band around 200-220 nm and a weaker, fine-structured band around 255-270 nm. scielo.org.za The carbonyl group exhibits a weak n → π* transition at longer wavelengths, usually in the region of 280-300 nm. scielo.org.za The position and intensity of these absorption bands can be influenced by the solvent polarity and the conjugation between the phenyl ring and the carbonyl group, although direct conjugation is absent in this molecule.

Fluorescence spectroscopy can provide further information about the excited states of the molecule. Upon excitation, the molecule may relax to the ground state by emitting a photon. The fluorescence spectrum would be red-shifted compared to the absorption spectrum. The quantum yield of fluorescence would provide a measure of the efficiency of this radiative decay process compared to non-radiative pathways such as intersystem crossing or internal conversion.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Type of Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Phenyl Ring | π → π* | 200-220 (strong), 255-270 (weak) |

Time-Resolved Spectroscopic Techniques for Reaction Dynamics (e.g., Ultrafast Electron Diffraction)

Time-resolved spectroscopic techniques are powerful tools for studying the dynamics of chemical reactions on very short timescales. For this compound, a key photochemical reaction is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group upon photoexcitation. wikipedia.org

Ultrafast electron diffraction (UED) is a technique that can directly probe the changes in molecular structure during a chemical reaction. By using a short laser pulse to initiate the reaction and a subsequent electron pulse to diffract off the evolving molecules, it is possible to create a "molecular movie" of the reaction dynamics.

In the case of this compound, UED could be used to follow the ring-opening process initiated by the Norrish Type I cleavage. This would provide real-time information on the breaking of the C1-C2 or C1-C4 bond and the subsequent formation of radical intermediates. Studies on the parent compound, cyclobutanone (B123998), have utilized UED to investigate its photoinduced chemical dynamics upon excitation, revealing timescales for photodissociation and the excited state lifetime.

The photochemical ring-opening of cyclic ketones like cyclobutenones can also be studied to understand the equilibrium between the cyclic and open-chain forms. nih.gov These studies provide insights into the factors that control the reaction pathways and product distributions.

Mass Spectrometry for Mechanistic Pathway Elucidation (beyond simple molecular weight confirmation)

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation pathways.

A primary fragmentation route would be the Norrish Type I cleavage, leading to the loss of carbon monoxide and the formation of a diradical that can rearrange to form stable products. The initial α-cleavage can occur at either the C1-C2 or C1-C4 bond. Cleavage of the C1-C2 bond would be followed by decarbonylation to yield a 1,1-dimethyl-2-phenylethyl radical and a methylene radical, which could then recombine or undergo further reactions. Cleavage of the C1-C4 bond would lead to different radical intermediates.

Another possible fragmentation is the McLafferty rearrangement if a γ-hydrogen is available for abstraction by the carbonyl oxygen, although this is less likely in this specific structure. The analysis of the fragment ions and their relative abundances in the mass spectrum can provide strong evidence for the connectivity of the atoms in the molecule and help to distinguish it from its isomers.

Predicted collision cross-section (CCS) values can also aid in structural characterization, providing information about the shape of the molecule in the gas phase. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 175.11174 | 134.1 |

| [M+Na]⁺ | 197.09368 | 142.0 |

| [M-H]⁻ | 173.09718 | 141.4 |

Note: These are predicted values and serve to illustrate the type of data obtained from advanced MS techniques.

Computational and Theoretical Chemistry of 2,2 Dimethyl 3 Phenylcyclobutan 1 One and Cyclobutanone Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Table 1: Effect of Substituents on the Stability of Cyclobutanone (B123998)

| Substituent Group | Electronic Nature | Effect on Cyclobutanone Stability | Reference |

|---|---|---|---|

| -NH2, -OH, -F | Electron-Releasing | Stabilizing | znaturforsch.com |

| -CF3, -NO2 | Electron-Withdrawing | Destabilizing | znaturforsch.com |

| -CN | Amphielectronic | Minimal Effect | znaturforsch.com |

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net These calculations provide a detailed picture of electron delocalization from lone pairs and bonding orbitals, further explaining the stability trends observed with different substituents. researchgate.netresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a crucial tool for elucidating complex reaction mechanisms, offering insights that complement experimental findings. researchgate.netnih.gov For cyclobutanone systems, theoretical studies have been instrumental in mapping out the pathways of various reactions, including photochemical rearrangements and hydrolysis. researchgate.netmdpi.com

The photochemistry of cyclobutanone, for instance, involves multiple competing pathways following photoexcitation. aip.org A primary process is the Norrish Type I reaction, which involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). whiterose.ac.uk Computational models can trace the entire reaction path, from the initial excitation to an electronically excited state, through ring-opening, to the formation of various photoproducts like cyclopropane (B1198618) and carbon monoxide (C3 channel) or ethene and ketene (B1206846) (C2 channel). arxiv.orgresearchgate.net These simulations help to understand the factors that control the branching ratio between these different product channels. arxiv.org

Similarly, the mechanisms of hydrolysis under acidic or alkaline conditions have been investigated using computational methods. mdpi.com Density Functional Theory (DFT) calculations combined with implicit/explicit solvent models can determine the favorability of different pathways, such as the BAC2 (base-catalyzed acyl-oxygen cleavage) and AAC2 (acid-catalyzed acyl-oxygen cleavage) mechanisms. By calculating the energy barriers for each step, researchers can identify the rate-limiting step and the most probable reaction pathway. mdpi.com

Transition State Analysis and Energy Landscape Mapping

The exploration of a reaction's potential energy surface (PES) is central to understanding its kinetics and mechanism. Transition state (TS) analysis and energy landscape mapping are key components of this exploration. nih.gov Computational chemistry allows for the precise location and characterization of transition state structures, which are the highest energy points along a reaction coordinate. researchgate.net

For cyclobutanone reactions, such as photochemical ring-opening, theoretical calculations can identify the geometries and energies of transition states connecting reactants, intermediates, and products. aip.org For example, in the hydrolysis of a cyclobutane-fused lactone, DFT calculations were used to locate the transition states for both the nucleophilic addition and elimination steps, revealing that the former was the rate-limiting step. mdpi.com

The energy landscape provides a comprehensive picture of a reaction, showing all possible minima (reactants, intermediates, products) and the transition states that connect them. nih.gov In photochemical reactions, this landscape becomes more complex, involving multiple electronic states (e.g., ground state S0, excited singlet states S1, S2, and triplet states). A critical feature of these multi-state landscapes is the conical intersection (CI), a point where two electronic states become degenerate. CIs provide highly efficient pathways for non-radiative decay back to the ground state and are crucial in directing the outcome of photochemical reactions. researchgate.netaip.orgnih.gov Computational studies on cyclobutanone have focused on locating these S1/S0 and S2/S1 conical intersections to explain the ultrafast dynamics observed experimentally. aip.orgarxiv.org

Molecular Dynamics Simulations for Conformational and Reactive Studies

While quantum chemical calculations are excellent for stationary points on the PES, molecular dynamics (MD) simulations provide insights into the time-evolution of molecular systems. diva-portal.orgnih.gov These simulations solve the classical equations of motion for the atoms in a molecule, allowing researchers to observe conformational changes, solvent effects, and reactive events over time. rug.nl

For flexible molecules like substituted cyclobutanones, MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule's shape influences its reactivity.

In the context of photochemical reactions, "on-the-fly" or ab initio molecular dynamics (AIMD) are employed. diva-portal.org In these simulations, the forces on the atoms are calculated with quantum chemistry methods at each step of the trajectory. This approach is essential for studying processes that involve changes in electronic states. Trajectory surface hopping (TSH) is a common semiclassical method used in these simulations, where trajectories evolve on a single electronic state PES but can "hop" to another state when they reach regions of strong coupling, such as a conical intersection. aip.orgrug.nl Such simulations have been used to model the non-adiabatic dynamics of cyclobutanone following photoexcitation, predicting excited-state lifetimes and product formation timescales. aip.orgucl.ac.ukarxiv.org

Theoretical Insights into Photochemical Processes and Excited States

Theoretical chemistry provides unparalleled detail about the nature of electronically excited states and the photochemical processes they initiate. nih.govnih.govmsu.edu For cyclobutanone, computational studies have been central to interpreting experimental observations and predicting its complex photodynamics. aip.orgaip.org

Upon absorption of UV light, cyclobutanone is typically excited from its ground state (S0) to a higher singlet excited state. Excitation at ~315 nm populates the first excited singlet state (S1, of nπ* character), while higher energy photons (~200 nm) access the second excited singlet state (S2, a 3s Rydberg state). researchgate.netaip.orgwhiterose.ac.uk High-level quantum chemical calculations can accurately determine the energies and characteristics of these states. aip.orgwhiterose.ac.uk

Theoretical simulations show that following excitation to the S2 state, cyclobutanone undergoes rapid internal conversion (IC) to the S1 state, often within hundreds of femtoseconds. aip.orgarxiv.org From the S1 state, the primary photochemical event is the Norrish Type-I α-cleavage, leading to a biradical intermediate. This ring-opening process is often mediated by a conical intersection with the ground state (S1/S0 CI), which facilitates efficient non-radiative relaxation. researchgate.netaip.orgarxiv.org The subsequent dynamics on the ground-state PES determine the final product distribution. aip.org Theoretical models predict the timescales for these events, such as an S2 state lifetime of around 230-290 femtoseconds and the subsequent formation of products on a picosecond timescale. researchgate.netarxiv.org

Table 2: Key Electronic States in Cyclobutanone Photochemistry

| State | Character | Excitation Wavelength | Key Photochemical Process | Reference |

|---|---|---|---|---|

| S1 | nπ* | ~315 nm | α-cleavage (Norrish Type I), Intersystem Crossing (ISC) to T1 | aip.orgucl.ac.uk |

| S2 | 3s Rydberg | ~200 nm | Internal Conversion (IC) to S1 | researchgate.netaip.orgwhiterose.ac.uk |

| T1 | Triplet | (Formed via ISC from S1) | α-cleavage, influences C2/C3 product ratio | aip.org |

Density Functional Theory (DFT) Calculations for Property Prediction and Mechanistic Support

Density Functional Theory (DFT) has become one of the most widely used quantum chemical methods due to its favorable balance of computational cost and accuracy. nih.govmdpi.com It is extensively applied to cyclobutanone systems for predicting a wide range of molecular properties and for providing support to proposed reaction mechanisms. mdpi.comscielo.org.mx

DFT calculations can reliably predict equilibrium geometries, vibrational frequencies (for comparison with experimental IR spectra), and thermochemical properties like enthalpy and Gibbs free energy. scielo.org.mxresearchgate.netresearchgate.netdntb.gov.ua For substituted cyclobutanones, DFT can be used to calculate bond lengths, bond angles, and dihedral angles, offering a detailed structural picture. researchgate.netresearchgate.net The calculated vibrational spectra can aid in the interpretation of experimental data and confirm the structure of synthesized compounds. scielo.org.mxresearchgate.net

In mechanistic studies, DFT is used to calculate the energies of reactants, products, and transition states to determine reaction barriers and reaction energies. mdpi.commdpi.com Time-dependent DFT (TD-DFT) is the corresponding method for studying excited states, allowing for the calculation of excitation energies (which correlate with UV-Vis absorption spectra) and the optimization of excited-state geometries. whiterose.ac.ukarxiv.org TD-DFT is frequently used to map the potential energy surfaces of photochemical reactions and to locate conical intersections, providing crucial support for the mechanisms of photo-induced processes in cyclobutanone and its derivatives. whiterose.ac.ukarxiv.org

Applications of 2,2 Dimethyl 3 Phenylcyclobutan 1 One and Cyclobutanone Derivatives in Complex Organic Synthesis

Role as Versatile Building Blocks in Multistep Organic Synthesis

Cyclobutane (B1203170) derivatives are exceptionally useful starting materials for organic synthesis due to the combination of their inherent ring strain and the stereochemical control offered by the rigid four-membered ring. researchgate.net Although possessing significant strain, most cyclobutanones are stable enough to be handled under standard laboratory conditions, yet they can undergo ring cleavage with relative ease under thermal, photochemical, acidic, or basic conditions. researchgate.net This controlled release of ring strain is a powerful driving force for chemical transformations.

The versatility of cyclobutanones is evident in the range of reactions they can undergo. For example, benzocyclobutenones (BCBs), which are structurally analogous to phenyl-substituted cyclobutanones, serve as key precursors in transition-metal-mediated C-C bond activation reactions. This allows for the construction of diverse and complex molecular skeletons that would be challenging to synthesize through other methods. springernature.com The reactivity of the carbonyl group in 2,2-dimethyl-3-phenylcyclobutan-1-one, combined with the strain of the cyclobutane ring, enables its participation in a wide array of synthetic transformations, solidifying its role as a versatile synthetic building block. springernature.comresearchgate.net

| Transformation Type | Description | Resulting Structure | Reference |

|---|---|---|---|

| Ring Expansion | Insertion of an atom or group into the cyclobutanone (B123998) ring, often driven by the release of ring strain. | Cyclopentanones, lactones, or other larger ring systems. | chemrxiv.orgnih.gov |

| Thermal/Photochemical Ring Opening | Cleavage of a C-C bond in the ring to form a reactive intermediate, such as a vinylketene. | Open-chain compounds or intermediates for cycloadditions. | researchgate.net |

| Baeyer-Villiger Oxidation | Insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. | γ-Butyrolactones. | |

| Reductive Cleavage | Ring opening via reduction, leading to linear alkyl chains. | Functionalized open-chain compounds. | researchgate.net |

Strategies for Constructing Polycyclic and Fused Ring Systems

The unique reactivity of cyclobutanone derivatives provides a powerful platform for the strategic construction of complex polycyclic and fused-ring systems, which are common motifs in natural products. chemrxiv.orgnih.gov One prominent strategy involves the thermal ring-opening of a cyclobutenone (an unsaturated cyclobutanone) to generate a highly reactive vinylketene intermediate. This intermediate can then undergo an intramolecular [2+2] cycloaddition if a suitable olefin is present elsewhere in the molecule, leading to the formation of bicyclic systems such as bicyclo[3.2.0]heptenones. researchgate.net

Another powerful method is the base-induced ring expansion of cyclobutanone-containing systems. chemrxiv.orgnih.gov This strategy has been effectively employed to construct fused seven-membered rings, which are challenging synthetic targets. For instance, this approach proved instrumental in the total synthesis of certain sesquiterpenoids that feature a fused bicyclo[5.3.0]decane skeleton. chemrxiv.orgnih.gov These methods highlight how the stored energy in the strained four-membered ring can be strategically released to drive the formation of more complex, fused polycyclic architectures. springernature.com

| Strategy | Key Intermediate | Reactant Type | Product | Reference |

|---|---|---|---|---|

| Vinylketene Cycloaddition | Vinylketene | 4-Allyl-4-oxycyclobutenone | Bicyclo[3.2.0]heptenone | researchgate.net |

| Base-Induced Ring Expansion | Enolate/Carbanion | β-ketoester with alkyne | Fused Bicyclo[m.n.0] systems | chemrxiv.orgnih.gov |

| Transition-Metal-Mediated C-C Activation | Metallacycle | Benzocyclobutenone | Diverse polycyclic skeletons | springernature.com |

Precursors for the Synthesis of Natural Product Scaffolds and Analogs

Natural products provide a rich source of structurally diverse and biologically validated scaffolds for drug discovery. nih.govresearchgate.net The synthesis of these often complex molecules represents a significant challenge in organic chemistry. Cyclobutanone derivatives serve as valuable precursors for accessing the core skeletons of various natural products. Their ability to undergo predictable ring expansions and rearrangements allows for the efficient construction of the five-, six-, and seven-membered rings that are ubiquitous in natural product structures. chemrxiv.orgnih.gov

A compelling example is the use of ring expansion strategies to achieve the total synthesis of the sesquiterpenoids plecarpenene and plecarpenone. chemrxiv.orgnih.gov These natural products contain a complex, fused bicyclo[5.3.0]decane core, which was assembled efficiently from a smaller, strained-ring precursor. Furthermore, the use of a common intermediate derived from a cyclobutanone can enable a divergent synthetic approach. This allows for the generation of a library of natural product analogs, which can be used to explore structure-activity relationships and identify new therapeutic leads. nih.govrsc.org This highlights the role of cyclobutanones not just in achieving a single target, but in providing a platform for the broader exploration of chemical space around a privileged natural product scaffold. nih.gov

| Natural Product/Scaffold | Key Synthetic Strategy from Cyclobutanone Precursor | Reference |

|---|---|---|

| Plecarpenene | Base-induced ring expansion | chemrxiv.orgnih.gov |

| Plecarpenone | Base-induced ring expansion | chemrxiv.orgnih.gov |

| Bicyclo[3.2.0]heptenone Core | Intramolecular [2+2] cycloaddition of vinylketene | researchgate.net |

| Protoberberine Scaffolds (Analogs) | Annulation reactions using versatile building blocks | frontiersin.org |

Intermediates for the Synthesis of Bioactive Compounds

The structural diversity that can be accessed from cyclobutanone intermediates translates directly into their utility for synthesizing biologically active compounds. nih.gov Ring expansion of a substituted cyclobutanone, for example, can lead to the formation of 1-indanone (B140024) derivatives, a class of compounds known to exhibit a wide range of biological activities. beilstein-journals.org The strategic use of a common, divergent intermediate derived from a cyclobutanone allows for the efficient synthesis of diverse collections of pseudo-natural products. nih.gov These libraries of novel compounds can then be screened to discover molecules with specific biological functions. For example, such a strategy has been used to identify inhibitors of important cellular pathways like Hedgehog signaling, as well as inhibitors of DNA synthesis and tubulin polymerization. nih.gov The cyclopentenone scaffold, readily accessible from cyclobutanone precursors, is another important motif found in numerous bioactive molecules and is considered a universal building block in medicinal chemistry. researchgate.net

| Bioactive Compound Class/Scaffold | Synthetic Origin | Reported Biological Activity | Reference |

|---|---|---|---|

| Pseudo-Natural Products (PNPs) | Derived from a common divergent intermediate | Hedgehog signaling inhibition, DNA synthesis inhibition | nih.gov |

| 1-Indanones | Accessible via ring expansion of cyclobutanones | Broad range of biological activities | beilstein-journals.org |

| Pyrrolo[3,4-c]quinolin-1-ones | Synthesized via annulation of diyne precursors | Antibacterial, Caspase-3 inhibition | frontiersin.org |

| Cyclopentenone Prostaglandins | Contain the cyclopentenone core structure | Anti-inflammatory, antiviral, antitumor activities | researchgate.net |

Design of Enzyme Mimics and Transition-State Analogues

The design of molecules that can potently and selectively inhibit enzymes is a cornerstone of modern drug discovery. One of the most effective strategies for creating such inhibitors is the design of transition-state analogues (TSAs). nih.gov This approach is based on the principle that an enzyme binds most tightly to the high-energy transition state of the reaction it catalyzes. A stable molecule that successfully mimics the geometric and electronic features of this unstable transition state can act as a powerful inhibitor. nih.gov

The strained, non-planar structure of the cyclobutanone ring makes it an intriguing scaffold for mimicking the distorted geometries of enzymatic transition states. While specific examples involving this compound are not prominent, the underlying principle is sound. For instance, the natural products coformycin (B1669288) and pentostatin (B1679546) are potent enzyme inhibitors because their heterocyclic ring systems mimic the tetrahedral sp³-hybridized transition state of the deamination reaction catalyzed by adenosine (B11128) deaminase. nih.gov Conceptually, the constrained four-membered ring of a cyclobutanone derivative could be incorporated into a larger molecule to mimic the strained cyclic transition states of other enzymatic processes, such as those involving lactam hydrolysis or glycosidic bond cleavage. The development of artificial catalysts that mimic the behavior of natural enzymes often relies on unique structural motifs to create a specific reaction environment, a role for which substituted cyclobutanones could be well-suited. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyl-3-phenylcyclobutan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via [2+2] cycloaddition reactions between substituted alkenes and ketenes, followed by functional group modifications. For example:

- Route 1 : Photochemical [2+2] cycloaddition of 2-methyl-1-phenylpropene with dimethylketene under UV light (λ = 300 nm) in dichloromethane yields the cyclobutanone core .

- Route 2 : Acid-catalyzed intramolecular cyclization of β-keto esters, though this method may require optimization of Lewis acid catalysts (e.g., BF₃·Et₂O) to minimize side reactions .

- Key Variables : Temperature, solvent polarity, and catalyst choice significantly impact stereochemical outcomes and yields (Table 1).

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Photochemical Cycloaddition | 45–55 | >95% | UV light, CH₂Cl₂, 24 hr |

| Acid-Catalyzed Cyclization | 30–40 | 85–90% | BF₃·Et₂O, 0°C, 12 hr |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~210–220 ppm, while quaternary carbons (C-2 dimethyl groups) resonate at δ 35–45 ppm. Aromatic protons (Ph group) show signals at δ 7.2–7.5 ppm in ¹H NMR .

- IR Spectroscopy : A strong C=O stretch at ~1750 cm⁻¹ and C-H bending vibrations for the cyclobutane ring at ~1450 cm⁻¹ are diagnostic .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 188 (C₁₂H₁₂O) with fragmentation patterns corresponding to loss of CO (Δm = -28) confirms the cyclobutanone backbone .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C, forming phenylacetone derivatives. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The cyclobutanone ring is resistant to hydrolysis at neutral pH but degrades under strong acidic/basic conditions (e.g., t₁/₂ = 2 hr in 1M HCl) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use nitrile gloves, safety goggles, and a fume hood to avoid inhalation or dermal contact.

- Consult SDS for spill management: neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for cyclobutanone derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled ketenes to track regioselectivity in cycloaddition reactions. For example, labeling the ketene carbonyl carbon can clarify whether ring strain influences reaction pathways .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition states and compare activation energies for competing pathways .

Q. What computational approaches are suitable for predicting the bioactivity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2) and validate with in vitro assays.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antibacterial activity using partial least squares regression .

Q. How can conflicting spectroscopic data for cyclobutanone derivatives be reconciled?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at –40°C to slow conformational interconversion .

- 2D-COSY and HSQC : Assign overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm for methyl groups) .

Q. What strategies optimize enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during cycloaddition.

- Asymmetric Catalysis : Use Rh(II)-carboxylate catalysts (e.g., Rh₂(OAc)₄) to achieve enantiomeric excess (ee) >90% .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.